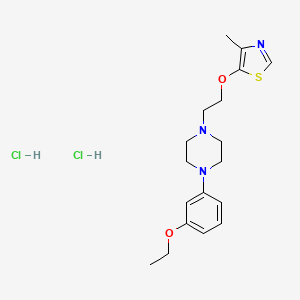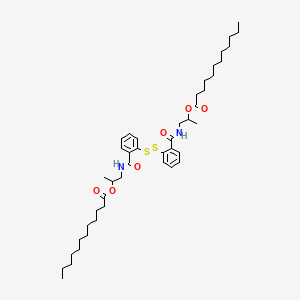
2,2'-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) is a chemical compound that belongs to the class of disulfides It is characterized by the presence of two benzamide groups connected by a disulfide bond, with lauroxyloxypropyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) typically involves the following steps:
Formation of the Disulfide Bond: The initial step involves the formation of the disulfide bond between two thiol groups. This can be achieved by oxidizing a thiol precursor using an oxidizing agent such as hydrogen peroxide or iodine.
Introduction of Benzamide Groups: The next step involves the introduction of benzamide groups. This can be done by reacting the disulfide intermediate with benzoyl chloride in the presence of a base such as pyridine.
Attachment of Lauroxyloxypropyl Substituents: The final step involves the attachment of lauroxyloxypropyl groups. This can be achieved by reacting the benzamide intermediate with lauroxyloxypropyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide and lauroxyloxypropyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzamides and lauroxyloxypropyl derivatives.
科学的研究の応用
2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, allowing the compound to participate in various biochemical processes. The molecular targets and pathways involved include thiol-disulfide exchange reactions with proteins and other biomolecules.
類似化合物との比較
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of lauroxyloxypropyl groups.
2,2’-Dithiobis(benzamide): Lacks the lauroxyloxypropyl substituents.
2,2’-Dithiobis(pyridine N-oxide): Contains pyridine N-oxide groups instead of benzamide groups.
Uniqueness
2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) is unique due to the presence of lauroxyloxypropyl groups, which impart distinct physicochemical properties and potential applications compared to its analogs. These substituents can influence the compound’s solubility, reactivity, and interaction with biological systems.
特性
CAS番号 |
78010-17-0 |
|---|---|
分子式 |
C44H68N2O6S2 |
分子量 |
785.2 g/mol |
IUPAC名 |
1-[[2-[[2-(2-dodecanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propan-2-yl dodecanoate |
InChI |
InChI=1S/C44H68N2O6S2/c1-5-7-9-11-13-15-17-19-21-31-41(47)51-35(3)33-45-43(49)37-27-23-25-29-39(37)53-54-40-30-26-24-28-38(40)44(50)46-34-36(4)52-42(48)32-22-20-18-16-14-12-10-8-6-2/h23-30,35-36H,5-22,31-34H2,1-4H3,(H,45,49)(H,46,50) |
InChIキー |
SXIYHHBAIJTCSX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)OC(C)CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(C)OC(=O)CCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


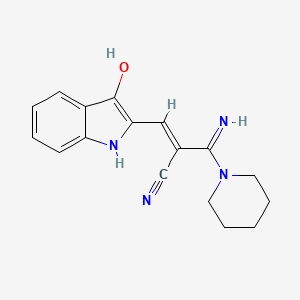
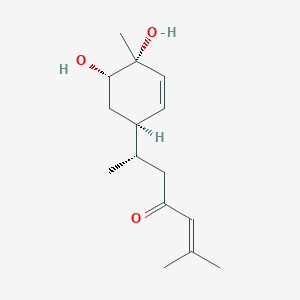


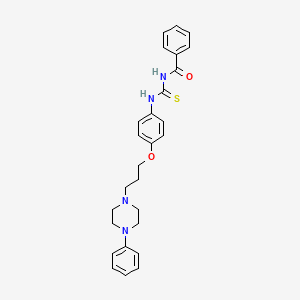
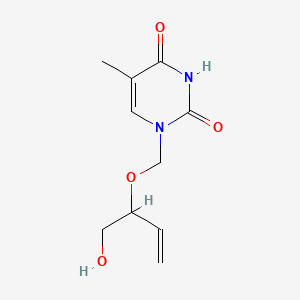
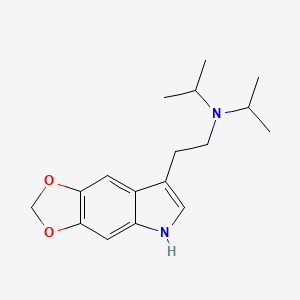
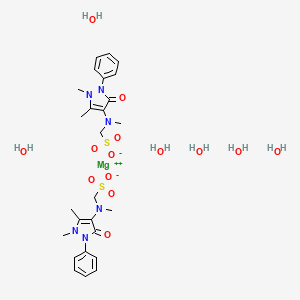
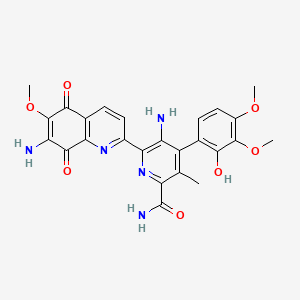

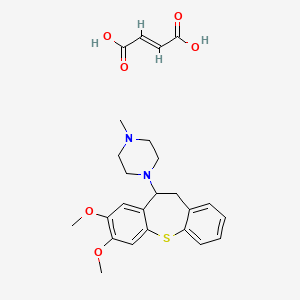
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)
